3-Ethenyl-2,5-dimethylpyrazine
Overview
Description
3-Ethenyl-2,5-dimethylpyrazine is a nitrogen-containing heterocyclic aromatic compound. This compound is particularly notable for its role in flavor and aroma, contributing to the sensory properties of roasted foods through the Maillard reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethenyl-2,5-dimethylpyrazine can be synthesized chemoenzymatically from L-threonine via the condensation reaction of two molecules of aminoacetone and one molecule of acetaldehyde . This process involves the use of L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase . The reaction conditions are crucial, with moderate temperatures being important for the stability of the reaction intermediate .
Industrial Production Methods
Industrial production methods for pyrazines often involve chemical synthesis from amino acids and sugars through reactions such as the Maillard reaction . The specific industrial methods for this compound are not extensively documented, but they likely follow similar principles.
Chemical Reactions Analysis
Types of Reactions
3-Ethenyl-2,5-dimethylpyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically facilitated by common reagents and conditions used in organic chemistry .
Common Reagents and Conditions
Oxidation: Often involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses hydrogen gas with a metal catalyst such as palladium on carbon.
Substitution: Typically involves nucleophiles or electrophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while reduction may result in more saturated compounds .
Scientific Research Applications
3-Ethenyl-2,5-dimethylpyrazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 3-Ethenyl-2,5-dimethylpyrazine exerts its effects involves its interaction with specific molecular targets and pathways. In biological systems, pyrazines can act as semiochemicals, influencing the behavior of organisms through olfactory receptors . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-2,5-dimethylpyrazine: Known for its role as a trail and alarm pheromone in ants.
2,5-Dimethyl-3-(2-methylbutyl)-pyrazine: Used for chemical defense in certain insects.
2-Ethyl-3,5-dimethylpyrazine: Exhibits a significantly lower odor threshold compared to other pyrazines.
Uniqueness
3-Ethenyl-2,5-dimethylpyrazine is unique due to its specific structural configuration, which influences its chemical reactivity and sensory properties. Its ethenyl group contributes to its distinct aroma and flavor characteristics, making it valuable in the flavor and fragrance industry .
Properties
IUPAC Name |
3-ethenyl-2,5-dimethylpyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-4-8-7(3)9-5-6(2)10-8/h4-5H,1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPZQZIYSREPPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)C=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50335718 | |
Record name | 2-ethenyl-3,6(5)-dimethylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50335718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80935-98-4 | |
Record name | 2-ethenyl-3,6(5)-dimethylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50335718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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